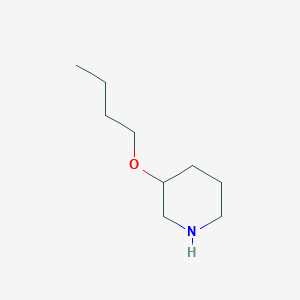![molecular formula C12H18ClNO2 B1519523 4-[乙基(丙基)氨基]苯甲酸盐酸盐 CAS No. 1221724-08-8](/img/structure/B1519523.png)
4-[乙基(丙基)氨基]苯甲酸盐酸盐
描述
4-[Ethyl(propyl)amino]benzoic acid hydrochloride is a synthetic organic compound that belongs to the class of aminobenzoic acids. It is often used in the fields of chemistry and biology for various research purposes due to its unique properties. The hydrochloride salt form enhances its solubility in water, making it more accessible for experimental use.
科学研究应用
4-[Ethyl(propyl)amino]benzoic acid hydrochloride finds applications in various scientific research areas:
Chemistry: : Used as a building block for the synthesis of more complex organic molecules.
Biology: : Acts as a precursor or reagent in biochemical studies, including enzyme inhibition assays.
Medicine: : Investigated for potential therapeutic properties or as a model compound in drug design studies.
Industry: : Employed in the development of new materials or as a catalyst in certain chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Ethyl(propyl)amino]benzoic acid hydrochloride typically involves the following steps:
Starting materials: : The synthesis begins with commercially available benzoic acid.
Alkylation: : The benzoic acid undergoes alkylation with ethyl and propyl halides in the presence of a base to introduce the ethyl and propyl groups.
Amination: : The resulting intermediate is then subjected to amination using an appropriate amine source, such as ethylamine or propylamine.
Acidification: : The compound is finally acidified with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods generally involve similar steps but on a larger scale with optimized reaction conditions to enhance yield and purity. These methods may include:
Batch processing: : Reactions are carried out in large reactors with controlled temperatures and pressures.
Continuous flow processes: : Advanced methods that allow for continuous synthesis, increasing efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: : 4-[Ethyl(propyl)amino]benzoic acid hydrochloride can undergo oxidation reactions, often resulting in the formation of quinones.
Reduction: : Reduction reactions may lead to the corresponding amines or alcohols, depending on the reducing agents used.
Substitution: : The compound can participate in substitution reactions, particularly electrophilic aromatic substitution due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: : Reagents such as bromine or chlorine can be used for halogenation, while nitro compounds can be introduced through nitration reactions.
Major Products
Oxidation products: : Quinones and other oxidized derivatives.
Reduction products: : Amines, alcohols, and other reduced species.
Substitution products: : Halogenated or nitrated derivatives, depending on the specific substitution reaction.
作用机制
Molecular Targets and Pathways
The compound’s mechanism of action depends on its interaction with biological molecules, such as proteins or enzymes. For instance, in biochemical studies, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This can lead to downstream effects in various metabolic pathways, influencing cellular functions.
相似化合物的比较
4-[Ethyl(propyl)amino]benzoic acid hydrochloride can be compared to other similar aminobenzoic acid derivatives:
4-Aminobenzoic acid: : Lacks the ethyl and propyl substituents, resulting in different chemical and biological properties.
4-[Methyl(propyl)amino]benzoic acid: : Similar but with a methyl group instead of an ethyl group, which can influence its reactivity and interactions.
4-[Ethyl(methyl)amino]benzoic acid: : Contains a methyl instead of a propyl group, leading to variations in its physicochemical properties.
属性
IUPAC Name |
4-[ethyl(propyl)amino]benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-9-13(4-2)11-7-5-10(6-8-11)12(14)15;/h5-8H,3-4,9H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYQVRAFLVXHOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)C1=CC=C(C=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide](/img/structure/B1519444.png)
![4-[(Butan-2-yl)amino]benzamide](/img/structure/B1519448.png)


![N-[(2-methoxyphenyl)methyl]isoquinolin-5-amine](/img/structure/B1519452.png)

![N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide](/img/structure/B1519455.png)


![2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1519460.png)

